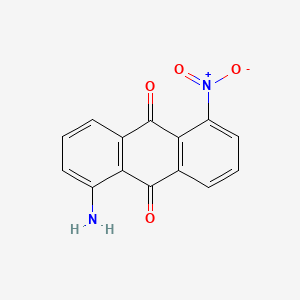

1-Amino-5-nitroanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-nitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZPGLMKVOOUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284951 | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-75-3 | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Electronic Structure Characterization of 1 Amino 5 Nitroanthraquinone

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and fingerprinting the molecular structure of 1-amino-5-nitroanthraquinone.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands. The presence of the amino (-NH₂) group is typically confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro (NO₂) group exhibits characteristic asymmetric and symmetric stretching vibrations, usually found around 1540 cm⁻¹ and 1328 cm⁻¹, respectively. oup.com The carbonyl (C=O) groups of the anthraquinone (B42736) skeleton give rise to strong absorption bands in the range of 1670-1630 cm⁻¹. conicet.gov.arroyalsocietypublishing.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1540 |

| Symmetric Stretch | ~1328 | |

| Carbonyl (C=O) | C=O Stretch | 1630-1670 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 |

Note: The exact positions of the absorption bands can be influenced by the chemical environment and physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed "fingerprint" of the molecule. For this compound, Raman spectra would be expected to show strong bands for the symmetric vibrations of the anthraquinone core and the nitro group. For instance, the C=O stretching vibrations, also visible in IR, appear in the Raman spectrum, and their positions can provide insights into intermolecular interactions. mdpi.comscielo.br The vibrational modes of the aromatic rings and the C-N bond would also contribute to the unique Raman signature of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. In this compound, the aromatic protons on the anthraquinone rings will resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (splitting of signals) depend on the electronic effects of the amino and nitro substituents. The protons of the amino group (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the anthraquinone structure are typically found at the most downfield positions, often above δ 180 ppm. researchgate.netcopat.de The carbons attached to the electron-withdrawing nitro group will be shifted downfield, while those attached to the electron-donating amino group will be shifted upfield. The remaining aromatic carbons will resonate in the approximate range of δ 110-150 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >180 |

| Aromatic C-NO₂ | Downfield of unsubstituted aromatic carbons |

| Aromatic C-NH₂ | Upfield of unsubstituted aromatic carbons |

| Other Aromatic Carbons | 110-150 |

Note: These are general ranges, and the actual chemical shifts can be influenced by solvent and other experimental conditions.

To unambiguously assign all the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This helps to identify the spin systems within the aromatic rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

By combining the information from these advanced spectroscopic methods, a comprehensive and detailed picture of the molecular structure and electronic characteristics of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

The electronic structure and resulting photophysical properties of this compound are dictated by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group, situated on the extended π-system of the anthraquinone core.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within its conjugated system. The anthraquinone core itself displays a strong absorption band around 323 nm, which is attributed to a π→π* transition. softbeam.net The introduction of substituents significantly modifies the absorption profile.

The presence of the electron-donating amino group at the C-1 position and the electron-withdrawing nitro group at the C-5 position leads to a bathochromic (red) shift of the absorption bands compared to the unsubstituted anthraquinone. This is due to the formation of an intramolecular charge-transfer (ICT) system, where the amino group acts as the donor and the nitro and carbonyl groups act as acceptors. This ICT character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). softbeam.net

Analogous substituted anthraquinones exhibit strong UV-Vis absorption bands in the 250–400 nm range, which are assigned to π→π* transitions within the conjugated system. vulcanchem.com For instance, related anthraquinone α-aminophosphonates show broad absorbance bands in the region of 465–488 nm. nih.gov The spectrum of this compound is expected to show complex bands, including high-energy π→π* transitions associated with the aromatic system and a lower-energy ICT band extending into the visible region, which is responsible for its color.

Table 1: Expected Electronic Transitions for this compound

| Wavelength Region (nm) | Type of Transition | Associated Moiety |

| 250-350 | π→π | Anthraquinone aromatic system |

| > 400 | Intramolecular Charge Transfer (ICT) | Amino group (donor) to Nitro/Carbonyl groups (acceptors) |

| Weak, often obscured | n→π | Carbonyl groups |

Amino-substituted anthraquinones are known to exhibit fluorescence, although the efficiency can vary greatly depending on the substitution pattern and the solvent environment. d-nb.infonih.gov The photophysical properties of this compound are strongly influenced by the intramolecular charge transfer (ICT) state formed upon photoexcitation.

In many aminoanthraquinones, the fluorescence quantum yields are relatively low (often less than 0.1), indicating that non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, are dominant processes for deactivating the excited singlet state. d-nb.info The solvent polarity plays a crucial role; for related compounds like 2-amino-9,10-anthraquinone, fluorescence quantum yields and lifetimes are observed to decrease in more polar solvents. d-nb.infonih.govrsc.org This behavior is characteristic of molecules with a polar ICT excited state that is stabilized by polar solvents, which can enhance non-radiative decay rates. rsc.org

For this compound, the presence of both a strong donor (-NH₂) and a strong acceptor (-NO₂) group is expected to result in significant solvatochromic behavior, where the emission wavelength shifts with solvent polarity. The fluorescence is likely to originate from a short-lived ICT excited state. researchgate.net The introduction of a nitro group, which is a known fluorescence quencher, may lead to a relatively low fluorescence quantum yield compared to other aminoanthraquinones.

Table 2: General Photophysical Properties of Aminoanthraquinone Derivatives

| Property | Observation | Rationale/Influencing Factors |

| Fluorescence Emission | Emission from an Intramolecular Charge Transfer (ICT) state. | Donor-acceptor structure (-NH₂ → -NO₂/carbonyls). |

| Quantum Yield (Φf) | Generally low (< 0.1) for many derivatives. d-nb.info | Competition from efficient non-radiative decay processes. |

| Solvatochromism | Emission wavelength is sensitive to solvent polarity. | Stabilization of the polar ICT excited state in polar solvents. |

| Fluorescence Lifetime (τf) | Typically in the nanosecond range; decreases with increasing solvent polarity. d-nb.info | Changes in the rates of radiative and non-radiative decay. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₈N₂O₄. Based on this, its calculated monoisotopic mass is 268.0484 Da, and its average molecular weight is 268.22 g/mol . lookchem.comnih.gov

In mass spectrometry, particularly with electron ionization (EI), the molecule will first form a molecular ion (M⁺•). Due to the stable, extended aromatic system of the anthraquinone core, this molecular ion peak is expected to be prominent in the spectrum. libretexts.org Subsequent fragmentation provides structural information. The fragmentation of this compound is expected to be dictated by its functional groups. Characteristic fragmentation pathways for anthraquinones and nitro-aromatic compounds include the sequential loss of neutral molecules.

Key expected fragmentation steps include:

Loss of a nitro group: A primary fragmentation pathway is the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at [M - 46]⁺.

Loss of nitric oxide and carbon monoxide: An alternative pathway for nitro-aromatics involves the loss of nitric oxide (NO) followed by carbon monoxide (CO). This would lead to fragments at [M - 30]⁺ and [M - 30 - 28]⁺.

Loss of carbon monoxide: Quinone structures characteristically lose one or more molecules of carbon monoxide (CO). Fragments corresponding to [M - 28]⁺ and subsequent losses are anticipated.

Fragmentation involving the amino group: Cleavage of the ring structure initiated by the amino group can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Da) | Identity of Fragment | Description of Loss |

| 268 | [C₁₄H₈N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 238 | [C₁₄H₈NO₃]⁺ | Loss of Nitric Oxide (•NO) |

| 222 | [C₁₄H₈N₂O₂]⁺ | Loss of Nitrogen Dioxide (•NO₂) |

| 210 | [C₁₃H₈NO₂]⁺ | Loss of •NO and CO |

| 194 | [C₁₄H₈N₂O]⁺ | Loss of two CO molecules |

| 166 | [C₁₃H₈N₂]⁺ | Loss of two CO molecules and H₂ |

Theoretical and Computational Investigations of 1 Amino 5 Nitroanthraquinone

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of molecules. jmchemsci.com For 1-amino-5-nitroanthraquinone, DFT calculations provide valuable insights into its structural and electronic characteristics.

Optimization of Molecular Conformation and Bond Parameters

Theoretical calculations, often employing methods like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the most stable molecular conformation of this compound. mdpi.com The optimization process yields key bond parameters, including bond lengths and angles. The anthraquinone (B42736) core consists of three fused benzene (B151609) rings with two ketone groups. The amino and nitro groups are substituents on this core structure. In related aminoanthraquinone structures, the molecule is often found to be nearly planar, although the amino group can be slightly rotated out of the plane of the anthraquinone skeleton. researchgate.net

Table 1: Selected Optimized Bond Parameters of Anthraquinone Derivatives This table presents typical bond lengths for related anthraquinone structures as specific data for this compound was not available in the search results. Data is derived from structural analogs.

| Bond Type | Typical Bond Length (Å) | Key Features |

| C-N (Amino group) | ~1.36-1.40 | Partial double bond character due to resonance. |

| C-N (Nitro group) | ~1.49–1.53 | Strong σ-bonding with some resonance. |

| N-O (Nitro group) | ~1.20 | Polarized double bonds. |

| C=O (Ketone) | ~1.22–1.25 | Planar sp² hybridization. |

| C-C (Aromatic) | ~1.39–1.43 | Conjugated π-system. |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's stability; a smaller gap suggests higher reactivity. acs.org

Table 2: Representative HOMO-LUMO Energy Gaps for Similar Aromatic Nitro Compounds Specific HOMO-LUMO gap data for this compound was not found. This table provides examples from related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

| A related tin-containing compound | -5.08 | -0.88 | 3.62 researchgate.net |

Quantum Chemical Studies of Redox Potentials and Electron Transfer Characteristics

Quantum chemical methods are employed to predict the redox potentials of quinone-based molecules. plos.orgresearchgate.net These calculations can establish a relationship between the computed LUMO energy and the reduction potential, which can then be used to screen various derivatives. science.gov The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group in this compound are expected to significantly influence its redox behavior.

Computational studies suggest that the introduction of specific substituents can alter the redox properties of the anthraquinone framework. science.gov The process involves the transfer of electrons to the molecule, and the stability of the resulting anionic species can also be evaluated through thermochemical calculations. science.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP surface displays regions of negative potential (electron-rich) and positive potential (electron-poor). malayajournal.org

For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating a site for nucleophilic attack. researchgate.net The MEP can also provide insights into intermolecular interactions. mdpi.comproteopedia.org

Computational Modeling of Substituent Effects on Spectroscopic Signatures

The spectroscopic properties of anthraquinone derivatives are strongly influenced by the nature and position of substituents on the aromatic core. researchgate.net Computational models, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the electronic absorption spectra (UV-Vis) of these compounds. mdpi.com

In this compound, the amino group acts as an auxochrome and the nitro group as a chromophore. The interaction between these groups through the anthraquinone π-system gives rise to intramolecular charge transfer (ICT) bands in the visible region of the spectrum. mdpi.com The position and intensity of these bands are sensitive to the electronic effects of the substituents. mdpi.com Studies on similar aminoanthraquinones have shown that the spectroscopic behavior is also dependent on solvent-solute interactions. researchgate.net

Solvent Effects on Molecular Properties through Implicit and Explicit Solvation Models

The properties of a molecule can be significantly affected by the solvent in which it is dissolved. mdpi.com Computational chemistry accounts for these solvent effects using either implicit or explicit solvation models. wikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. wikipedia.orgnih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on properties like molecular geometry and electronic spectra. wikipedia.org

Explicit solvation models involve including a number of individual solvent molecules around the solute molecule in the calculation. nih.gov This method provides a more detailed and spatially resolved description of the solute-solvent interactions, which is particularly important for understanding specific interactions like hydrogen bonding. nih.gov Both types of models have been used to study the behavior of anthraquinone derivatives in solution, revealing the importance of solvent polarity on their electronic transitions and stability. mdpi.comresearchgate.net

Applications in Emerging Chemical Technologies and Materials Science

Anthraquinone-Based Dyes and Colorants

Anthraquinone (B42736) derivatives are foundational to the synthesis of a wide array of dyes, prized for their structural stability and chromatic brilliance. The introduction of electron-donating groups, such as amino (-NH2) groups, and electron-withdrawing groups, like nitro (-NO2) groups, into the anthraquinone core is a key strategy for tuning the molecule's color and performance properties.

Development of Novel Dye Structures from 1-Amino-5-nitroanthraquinone and its Derivatives

This compound serves as a valuable intermediate in the creation of more complex dye structures. The amino group provides a reactive site for further chemical modifications, allowing for the attachment of various other molecular fragments to build a diverse palette of colorants. For instance, derivatives can be synthesized through reactions that target the amino group, enabling the extension of the chromophoric system and thus altering the dye's color.

Research has focused on using aminoanthraquinones as precursors for a range of dye types, including disperse and reactive dyes. mdpi.comgoogle.com The synthesis process often involves the chemical modification of a starting material like 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232), which is a crucial step in creating many specialized dyes. mdpi.comjournalajacr.com While specific research on dyes derived directly from this compound is specialized, the principles of anthraquinone dye synthesis suggest its utility. The presence of both the amino and nitro groups offers multiple pathways for creating novel dye architectures with potentially unique shades and properties. For example, novel anthraquinone pigments have been successfully prepared by reacting aminoanthraquinones with other reactive organic compounds, which were then applied as disperse dyes to polyester (B1180765) fabrics. orientjchem.org

Investigation of Chromatic Properties and Lightfastness

The color of anthraquinone dyes is intrinsically linked to the electronic structure of the molecule. The amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. This "push-pull" electronic effect across the aromatic system influences the energy of the molecule's frontier orbitals, which in turn dictates the wavelength of light it absorbs in the visible spectrum. This absorption is responsible for the dye's perceived color. The specific positioning of these groups at the C1 and C5 positions on the anthraquinone framework defines the unique chromatic properties of dyes derived from this compound.

Lightfastness, a critical measure of a dye's durability, refers to its ability to resist fading upon exposure to light. Anthraquinone dyes are generally known for their excellent lightfastness. researchgate.net This stability is partly attributed to the rigid and planar structure of the anthraquinone core. The properties of the substituents also play a significant role. Studies on various anthraquinone disperse dyes have shown that derivatives with amino groups often exhibit high lightfastness. researchgate.net Factors such as intramolecular and intermolecular hydrogen bonding can further contribute to the stability of the dye molecule, enhancing its resistance to photochemical degradation. researchgate.net

| Property | Influencing Factors | General Effect |

|---|---|---|

| Color (Chromatic Properties) | Type and position of substituent groups (e.g., -NH2, -NO2) | Electron-donating and electron-withdrawing groups alter the absorption spectrum, determining the hue. |

| Lightfastness | Molecular structure stability, hydrogen bonding, substituent groups | Amino-substituted anthraquinones generally exhibit good to excellent lightfastness. researchgate.net |

| Application Type | Functional groups for fiber interaction | Modification of the amino group can create reactive dyes that form covalent bonds with fabrics. google.com |

Electrochemical Applications

The redox-active nature of the quinone core makes anthraquinone derivatives promising candidates for advanced electrochemical applications, particularly in the field of energy storage. The ability to reversibly accept and donate electrons is central to their function in devices like batteries and supercapacitors.

Development of Redox-Active Materials for Energy Storage (e.g., Batteries, Supercapacitors)

Anthraquinone-based materials are being actively investigated for their potential use in redox flow batteries (RFBs), a type of electrochemical energy storage system well-suited for large-scale applications. rsc.orgrsc.org The core anthraquinone structure can undergo a reversible two-electron, two-proton redox reaction. The electrochemical potential at which this reaction occurs can be precisely tuned by adding substituent groups to the aromatic rings.

The this compound molecule is a prime example of this design principle. The electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the electron density of the quinone system. This push-pull configuration allows for the fine-tuning of the molecule's redox potential, a critical parameter for battery performance. By modifying the anthraquinone structure with various functional groups, researchers can enhance properties like solubility in battery electrolytes and electrochemical stability, which are crucial for long-term battery operation. nih.govbohrium.com For instance, enhancing the solubility of anthraquinone derivatives is a key area of research to increase the energy density of organic redox flow batteries. nih.gov

Functionalization of Polymeric Materials for Electroactive Systems

Incorporating redox-active molecules like this compound into polymer chains is a strategy to create novel electroactive materials. The amino group on the anthraquinone molecule provides a convenient handle for polymerization or for grafting the molecule onto an existing polymer backbone. The resulting functionalized polymers can be used to fabricate electrodes for batteries and supercapacitors.

Research has demonstrated the synthesis of conductive polymers from aminoanthraquinone derivatives. For example, poly(1,5-diaminoanthraquinone) has been synthesized and investigated as an electrochemical capacitor material, showing promising conductivity and stability. researchgate.net Similarly, poly(1-aminoanthraquinone) has been used as a coating on cathode materials for sodium-ion batteries to enhance their electrochemical performance. researchgate.net Following these examples, polymers derived from this compound could combine the redox activity of the anthraquinone core with the processability and mechanical stability of polymers, leading to the development of flexible and efficient energy storage devices.

Chemo/Colorimetric Sensors

Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color (colorimetric) or fluorescence. The inherent spectroscopic and electrochemical properties of anthraquinone derivatives make them excellent platforms for sensor design.

The structure of this compound, with its electron-donating and electron-withdrawing groups, results in distinct absorption and emission spectra. These spectral properties can be sensitive to the molecule's local chemical environment. Interaction with a target analyte can perturb the electronic structure of the anthraquinone derivative, leading to a visible color change or a change in its fluorescence intensity.

For example, a polymer based on a similar structure, poly(1-amino-5-chloroanthraquinone), has been developed as a highly sensitive and selective fluorescent chemosensor for detecting ferric ions (Fe³⁺). nih.govresearchgate.net The polymer's fluorescence is significantly quenched in the presence of Fe³⁺, allowing for the detection of very low concentrations of the ion. nih.gov Other anthraquinone-based sensors have been designed for the sequential detection of ions like Cu²⁺ and S²⁻, or Ag⁺ and biothiols, often involving a visible color change. rsc.orgrsc.org These examples highlight the potential of functionalized anthraquinones, including this compound, to be developed into sophisticated sensors for environmental monitoring, industrial process control, and biological applications.

| Anthraquinone Derivative | Target Analyte | Sensing Mechanism | Signal Type |

|---|---|---|---|

| Poly(1-amino-5-chloroanthraquinone) | Ferric Ions (Fe³⁺) | Complex formation | Fluorescence Quenching nih.govresearchgate.net |

| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol | Copper (Cu²⁺) and Sulfide (B99878) (S²⁻) Ions | Chelation and displacement | Colorimetric and Fluorescence Change rsc.org |

| Anthraquinone-imidazole derivative | Silver (Ag⁺) Ions and Biothiols | Complex formation and decomplexation | Colorimetric and Fluorometric rsc.org |

Design and Synthesis of Sensors for Specific Analyte Detection

The design of chemosensors based on this compound leverages the compound's inherent electronic and photophysical properties, which can be modulated upon interaction with specific analytes. The synthesis of such sensors typically involves the functionalization of the amino group or the aromatic backbone to introduce specific recognition sites for the target analyte.

While direct research on sensors exclusively utilizing this compound is limited, the broader class of aminoanthraquinones has been successfully employed in sensor design. For instance, derivatives of aminoanthraquinones have been developed as colorimetric and fluorescent sensors for the detection of various ions and neutral molecules. The amino group serves as a versatile handle for synthetic modification, allowing for the attachment of moieties that can selectively bind to analytes such as metal ions, anions, or biologically relevant molecules.

A general synthetic approach involves the condensation of the amino group of an aminoanthraquinone derivative with an aldehyde-containing receptor unit to form a Schiff base. This creates a conjugated system where the binding of an analyte to the receptor can induce a change in the electronic properties of the entire molecule, leading to a detectable signal.

For example, a study on a related compound, 2-aminoanthraquinone, demonstrated its application as an active material in humidity and temperature sensors. mdpi.comnih.govjournalajacr.com In this case, a thin film of the organic semiconductor was thermally deposited to fabricate a sensor device. mdpi.comnih.govjournalajacr.com Similarly, poly(1-amino-5-chloroanthraquinone) has been synthesized and utilized as a highly selective and ultrasensitive fluorescent chemosensor for the detection of ferric ions (Fe³⁺). google.com

Table 1: Examples of Aminoanthraquinone Derivatives in Sensing Applications

| Aminoanthraquinone Derivative | Analyte Detected | Sensor Type | Detection Principle |

| 2-Aminoanthraquinone | Humidity, Temperature | Resistive/Capacitive | Change in electrical properties of the thin film upon analyte interaction. mdpi.comnih.govjournalajacr.com |

| Poly(1-amino-5-chloroanthraquinone) | Ferric Ion (Fe³⁺) | Fluorescent | Quenching of fluorescence upon binding of the analyte. google.com |

The synthesis of this compound itself can be achieved through the nitration of 1-aminoanthraquinone or the partial reduction of 1,5-dinitroanthraquinone (B1294578). Control over the reaction conditions is crucial to achieve the desired substitution pattern and avoid the formation of unwanted isomers.

Mechanism of Color Change and Signal Transduction

The mechanism of color change and signal transduction in sensors based on this compound and its derivatives is primarily governed by processes that alter the intramolecular charge transfer (ICT) characteristics of the molecule. The anthraquinone core acts as an acceptor, while the amino group functions as a donor. The presence of the additional nitro group further enhances the electron-accepting nature of the anthraquinone system.

Upon interaction with an analyte, several mechanisms can lead to a detectable signal:

Coordination and Chelation: When the sensor molecule binds to a metal ion, the coordination can rigidify the structure and alter the energy levels of the molecular orbitals. This change in the electronic structure affects the ICT process, resulting in a shift in the absorption or emission spectrum, which is observed as a color change or a change in fluorescence intensity.

Hydrogen Bonding: Interaction with anions or other hydrogen-bond accepting species can occur at the amino group. This can either enhance or disrupt the ICT, depending on the nature of the interaction and the analyte, leading to a spectral response.

Chemical Reactions: In some cases, the analyte may react with the sensor molecule, leading to a more permanent change in its chemical structure and, consequently, its photophysical properties.

In fluorescent sensors, the binding of an analyte can lead to either fluorescence quenching or enhancement. Quenching can occur through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the sensor and the analyte. Enhancement of fluorescence can be achieved by the suppression of non-radiative decay pathways upon analyte binding, a phenomenon known as chelation-enhanced fluorescence (CHEF). For instance, in the case of the poly(1-amino-5-chloroanthraquinone) sensor for Fe³⁺, the fluorescence is quenched upon the formation of a non-fluorescent complex with the ferric ion. google.com

Exploration in Organic Electronic Materials and Optoelectronic Devices

The inherent semiconductor properties of anthraquinone derivatives have led to their investigation in the field of organic electronics. The planar structure of the anthraquinone core facilitates π-π stacking, which is crucial for charge transport in organic thin films. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups in this compound suggests its potential as a component in various organic electronic devices.

While specific studies on this compound in this context are not widely reported, research on other anthraquinone derivatives provides insights into its potential applications. Anthraquinone-based molecules have been explored as n-type organic semiconductors in Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the anthraquinone core can facilitate electron transport. The performance of such devices is highly dependent on the molecular packing and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Table 2: Potential Applications of this compound in Organic Electronics

| Device Type | Potential Role of this compound | Rationale |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | The electron-deficient anthraquinone core, further functionalized with a nitro group, can promote electron transport. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or host material | The conjugated system can be designed to emit light in the visible region. Its charge transport properties could also make it suitable as a host material for other emitters. |

| Organic Photovoltaics (OPVs) | Electron acceptor material | The electron-accepting nature of the molecule could be utilized in the active layer of an organic solar cell to facilitate charge separation. |

The tunability of the electronic properties of this compound through chemical modification of the amino and nitro groups, as well as the anthraquinone core, offers a pathway to optimize its performance for specific optoelectronic applications. For example, altering the substituents could modulate the HOMO and LUMO energy levels to improve charge injection and transport in devices. Further research is necessary to fully elucidate the potential of this compound in the realm of organic electronics and optoelectronics.

Future Directions and Interdisciplinary Research Opportunities

Green Chemistry Approaches in 1-Amino-5-nitroanthraquinone Synthesis and Derivatization

The future of chemical manufacturing for compounds like this compound is increasingly focused on the principles of green chemistry to enhance sustainability, safety, and efficiency. Traditional synthesis routes for aminoanthraquinones often involve harsh conditions and hazardous reagents. For instance, the nitration of anthraquinone (B42736) can produce significant quantities of unwanted by-products, such as dinitroanthraquinones, which are difficult to separate and often must be discarded, making the process uneconomical. researchgate.net

Modern research is exploring cleaner and more scalable protocols. One promising green approach is the use of safer and more environmentally benign solvent systems. A reported method for the reduction of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232) utilizes sodium hydrosulfide (B80085) (NaHS) in water under mild conditions, offering a clean, operationally simple, and easily scalable alternative to conventional methods. researchgate.netjournalajacr.com Another significant advancement is the adoption of continuous-flow technology for the synthesis of 1-aminoanthraquinone. mdpi.com This method, which can be adapted for this compound, improves safety by minimizing the volume of hazardous reactants at any given time and allows for efficient high-temperature reactions that would be dangerous in large-scale batch reactors. mdpi.com For example, the ammonolysis of 1-nitroanthraquinone can be performed safely and efficiently at high temperatures in a continuous-flow microreactor, achieving high yields in minutes rather than hours. mdpi.com

Future research will likely focus on applying these green principles to the derivatization of this compound, exploring biocatalysis, energy-efficient photochemical reactions, and the use of renewable feedstocks to create a more sustainable life cycle for this class of compounds.

| Green Chemistry Approach | Key Advantages | Relevant Precursor |

| Aqueous Phase Reduction | Eliminates hazardous organic solvents, mild reaction conditions, simple work-up. journalajacr.com | 1-Nitroanthraquinone |

| Continuous-Flow Synthesis | Enhanced safety for high-temperature/pressure reactions, improved efficiency and control, scalability. mdpi.com | 1-Nitroanthraquinone |

| Alternative Reagents (e.g., NaHS) | High chemo- and regioselectivity, cleaner reaction profile. journalajacr.com | 1-Nitroanthraquinone |

Development of Advanced Catalytic Systems for Selective Transformations

The presence of two distinct functional groups—amino and nitro—on the this compound scaffold presents a significant opportunity for developing advanced catalytic systems capable of highly selective transformations. The ability to selectively modify one group while leaving the other intact is crucial for synthesizing complex derivatives with tailored properties.

A primary area of focus is the selective reduction of the nitro group. This transformation is key to producing diaminoanthraquinone derivatives, which are valuable precursors. Future research will likely involve photoenzymatic and photocatalytic systems that can operate under mild, light-fueled conditions. bohrium.comrsc.org For example, tailored nitroreductase-based photoenzymatic systems have shown the ability to selectively reduce nitroarenes to amines, azoxy, or azo compounds by carefully controlling the reaction conditions. bohrium.com Similarly, nanocomposite photocatalysts, such as those combining cadmium sulfide (B99878) (CdS) with metal-organic frameworks (MOFs), have demonstrated solvent-dependent selectivity in the reduction of nitroaromatics, yielding anilines, azoxybenzenes, or azobenzenes with high selectivity. rsc.org

High-Throughput Screening Methodologies for Structure-Property Relationship Studies

Establishing clear structure-property and structure-activity relationships (SAR) is fundamental to designing new materials and therapeutic agents based on the this compound framework. High-throughput screening (HTS) methodologies are essential tools for accelerating this process by allowing for the rapid evaluation of large libraries of derivatives.

In materials science, HTS can be used to screen for derivatives with optimal optical or electronic properties. For instance, in the development of guest-host liquid crystal (GHLC) systems, the properties of anthraquinone-based dyes, such as their orientation and electronic behavior, are highly dependent on their molecular structure. nih.gov HTS can rapidly assess how different substituents on the anthraquinone core affect properties like the dichroic ratio, which is crucial for display technologies. nih.gov

In medicinal chemistry, HTS is vital for identifying compounds with desired biological activity. For example, libraries of anthraquinone derivatives derived from bromaminic acid have been screened to identify potent and selective inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), which are enzymes involved in various physiological processes. nih.gov Such screens can quickly identify lead compounds and elucidate the structural features required for inhibitory activity, such as the necessity of a 2-sulfonate group for activity against NTPDases. nih.gov Future efforts will focus on developing more sophisticated and miniaturized screening assays, including cell-based and target-based assays, to efficiently map the vast chemical space accessible from the this compound scaffold.

| Research Area | Screened Property | Key Structural Feature Investigated |

| Liquid Crystal Displays | Dichroic ratio, molecular orientation nih.gov | Substituent type and position on the anthraquinone core nih.gov |

| Enzyme Inhibition | Inhibitory activity (Kᵢ) against NTPDases nih.gov | Presence of sulfonate group, nature of amino substituents nih.gov |

Integration of Computational and Experimental Approaches for Rational Design of Novel Anthraquinone Systems

The integration of computational modeling with experimental synthesis and characterization provides a powerful paradigm for the rational design of novel anthraquinone-based systems. This synergistic approach allows researchers to predict molecular properties, understand complex interactions, and prioritize synthetic targets, thereby saving significant time and resources.

Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for investigating the electronic structure and excited-state properties of molecules like this compound. mdpi.commdpi.com These calculations can predict UV-Vis absorption spectra, redox potentials, and the nature of intramolecular interactions, such as hydrogen bonding. mdpi.commdpi.com For instance, DFT calculations combined with molecular dynamics (MD) simulations have been used to systematically study how structural modifications—like varying terminal chain lengths or substituent groups—affect the alignment and optoelectronic properties of anthraquinone dyes within liquid crystal hosts. nih.gov

Car-Parrinello Molecular Dynamics (CPMD) simulations can further illuminate the dynamics of hydrogen bonds and the influence of the environment (e.g., in a crystal lattice) on molecular behavior. mdpi.com By correlating these theoretical predictions with experimental data from spectroscopy and electrochemistry, researchers can build robust models that accurately describe the structure-property relationships. This integrated approach is crucial for designing new anthraquinone derivatives with customized properties for applications ranging from advanced materials to pharmacological agents. nih.gov

Exploration of Supramolecular Assembly and Nanostructure Formation with this compound

The planar, aromatic structure of this compound, combined with its capacity for hydrogen bonding and π-π stacking, makes it an excellent building block for creating ordered supramolecular assemblies and nanostructures. The self-assembly of such molecules can lead to materials with novel electronic, optical, and mechanical properties.

Research has demonstrated that various anthraquinone derivatives can self-assemble into well-defined structures. For example, anthraquinone-2-carboxylic acid forms a close-packed, brick-like architecture on silver surfaces. acs.org Even achiral anthraquinone derivatives can form complex chiral networks on surfaces through self-assembly, driven by a combination of thermodynamic and kinetic factors. rsc.org

The functional groups on this compound can be leveraged to direct the formation of specific nanostructures. By modifying the core with alkyl chains, it is possible to create supramolecular amphiphiles. These can form assemblies like fluorescent vesicles when combined with host molecules such as cyclodextrins. tandfonline.com Furthermore, anthraquinone derivatives can be co-assembled with other materials, like graphene, to form three-dimensional supramolecular nanostructures with enhanced properties for applications in energy storage, such as supercapacitors. nih.gov Future research in this area will explore the precise control over the self-assembly process to fabricate complex, functional nanostructures like nanotubes, nanoribbons, and molecularly defined thin films for use in electronics, sensing, and drug delivery. cityu.edu.hk

Q & A

Q. Q1: What are the optimal synthetic routes for 1-Amino-5-nitroanthraquinone, and how do reaction conditions influence yield?

Methodological Answer :

- Key Steps : Begin with anthraquinone sulfonation, followed by nitration and amination. Use solvents like sulfuric acid for sulfonation and nitric acid for nitration under controlled temperatures (e.g., 40–60°C) to minimize side reactions .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., HNO₃ concentration) to favor nitro group introduction at the 5-position. Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. Q2: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

- UV-Vis Spectroscopy : Identify λmax in DMSO (~450–500 nm) to confirm conjugation patterns .

- NMR Analysis : Use <sup>1</sup>H NMR (DMSO-d₆) to resolve amino (δ 6.5–7.5 ppm) and nitro group environments. <sup>13</sup>C NMR detects quinone carbonyls (δ 180–190 ppm) .

- IR Spectroscopy : Confirm amino (N-H stretch ~3300 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Research Challenges

Q. Q3: How can researchers address contradictory spectral data in studies of this compound derivatives?

Methodological Answer :

Q. Q4: What strategies mitigate thermal decomposition during DSC analysis of this compound?

Methodological Answer :

- Controlled Heating Rates : Use slow ramping (2–5°C/min) to observe decomposition onset temperatures accurately .

- Inert Atmosphere : Conduct DSC under nitrogen to prevent oxidative degradation. Compare with TGA data to distinguish melting (endothermic) from decomposition (exothermic) events .

Environmental and Analytical Applications

Q. Q5: How can this compound be detected in environmental matrices, and what interferences are common?

Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for water samples. Elute with methanol:acetonitrile (70:30) .

- HPLC-MS/MS : Employ a reverse-phase C18 column (mobile phase: 0.1% formic acid/acetonitrile). Monitor for [M+H]<sup>+</sup> at m/z 285. Co-eluting phenolic compounds may require MRM transitions for specificity .

Q. Q6: How do researchers validate analytical methods for this compound in complex matrices?

Methodological Answer :

- Matrix Spike Recovery : Spike samples at known concentrations (e.g., 1–100 ppb) and calculate recovery rates (target: 80–120%).

- Limit of Quantification (LOQ) : Determine via signal-to-noise ratio (S/N ≥10). Validate using inter-laboratory comparisons to ensure reproducibility .

Mechanistic and Computational Studies

Q. Q7: What computational models predict the reactivity of this compound in electrophilic substitutions?

Methodological Answer :

Q. Q8: How do substituents influence the quantum yield of this compound in photochemical applications?

Methodological Answer :

- Stern-Volmer Analysis : Measure fluorescence quenching in the presence of electron donors (e.g., triethylamine).

- TD-DFT Simulations : Correlate excited-state transitions with experimental UV-Vis spectra to optimize substituent placement for higher quantum yields .

Research Design and Data Analysis

Q. Q9: What frameworks ensure rigorous experimental design for studies on this compound?

Methodological Answer :

Q. Q10: How should researchers resolve contradictions in reported thermodynamic data (e.g., melting points)?

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.